4'-Trifluoromethyl-3,4-dimethoxybenzophenone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-13-8-5-11(9-14(13)22-2)15(20)10-3-6-12(7-4-10)16(17,18)19/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAHGUGVCQZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558637 | |
| Record name | (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116412-99-8 | |
| Record name | (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The Friedel-Crafts acylation remains the cornerstone method for synthesizing 4'-Trifluoromethyl-3,4-dimethoxybenzophenone. This two-step process involves:
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Formation of 3,4-dimethoxybenzoyl chloride : 3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours, yielding the acyl chloride intermediate.
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Acylation of 4-trifluoromethylbenzene : The acyl chloride reacts with 4-trifluoromethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) at 0–5°C, followed by gradual warming to room temperature.
Table 1: Standard Reaction Conditions for Friedel-Crafts Synthesis
| Parameter | Optimal Value |
|---|---|
| Catalyst (AlCl₃) | 1.2 equiv |
| Solvent | Anhydrous DCM |
| Temperature | 0°C → 25°C (ramp) |
| Reaction Time | 8–12 hours |
| Yield | 68–72% |
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating excess catalyst to drive the reaction. Side products, including para-substituted isomers, are minimized by maintaining low temperatures during the initial reaction phase.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times while improving yields. A representative protocol involves:
Table 2: Microwave vs. Classical Synthesis Comparison
| Parameter | Microwave Method | Classical Method |
|---|---|---|
| Time | 30 minutes | 12 hours |
| Yield | 83–85% | 68–72% |
| Purity (HPLC) | >98% | 92–95% |
| Energy Consumption | 0.8 kWh | 2.5 kWh |
The microwave method enhances regioselectivity due to rapid, uniform heating, suppressing isomerization byproducts.
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to improve safety and efficiency:
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Reactor Type : Tubular plug-flow reactor (PFR)
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Residence Time : 45–60 minutes
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Temperature Gradient : 5°C → 50°C (linear increase)
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Catalyst Recovery : In-line filtration with AlCl₃ recycling (89% efficiency)
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual Capacity | 12–15 metric tons |
| Production Cost | $220/kg |
| Waste Generation | 0.8 kg/kg product |
| Purity | 99.5% (GC-MS) |
Industrial protocols prioritize solvent recovery (DCM: 94% recycled) and catalyst reuse to meet environmental regulations.
Purification and Isolation
Chromatographic Techniques
Crude product purification involves dual-stage chromatography:
Recrystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) at −20°C yields colorless crystals with 99.2% purity (melting point: 111–113°C).
Comparative Analysis of Synthetic Routes
Table 4: Methodological Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Classical Friedel-Crafts | Low equipment cost | Long reaction time |
| Microwave | High yield, fast | Specialized equipment |
| Industrial Flow | Scalable, eco-friendly | High capital investment |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4’-Trifluoromethyl-3,4-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Organic Synthesis
4'-Trifluoromethyl-3,4-dimethoxybenzophenone serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways.
Case Study: Synthesis of Fluorinated Compounds
Recent studies have demonstrated the utility of this compound in synthesizing fluorinated amines. The presence of the trifluoromethyl group allows for selective reactions under mild conditions, facilitating the formation of complex organic molecules .
Pharmaceutical Applications
This benzophenone derivative is utilized as an intermediate in drug development. Its unique structure allows it to participate in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways.
Example: Drug Intermediates
The compound has been identified as a key intermediate for synthesizing compounds with antifungal properties. Research indicates that benzophenones can be transformed into potent fungicides effective against phytopathogenic fungi, which are crucial for agricultural applications .
Agricultural Chemistry
In the realm of agrochemicals, this compound is explored for its potential as a fungicidal agent. The compound's effectiveness against certain fungal strains makes it a candidate for developing new agricultural treatments.
Case Study: Fungicidal Activity
A study highlighted that benzophenone derivatives exhibit significant antifungal activity against ascomycetes, which are responsible for various crop diseases. This application is particularly relevant for crops such as cereals and grapes .
Photochemical Applications
The compound's ability to absorb UV light makes it suitable for applications in photochemistry. It can be used as a photosensitizer in photochemical reactions, enhancing the efficiency of light-induced processes.
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Organic Synthesis | Intermediate for fluorinated compounds | Enhances reactivity and stability |
| Pharmaceuticals | Drug intermediates | Key role in synthesizing antifungal agents |
| Agricultural Chemistry | Potential fungicidal agent | Effective against phytopathogenic fungi |
| Photochemistry | Photosensitizer in light-induced reactions | Utilizes UV absorption properties |
Mechanism of Action
The mechanism of action of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenones
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzophenone Derivatives
Bioactivity and Functional Differences
Antioxidant Activity :
- Hydroxyl groups at the 2-position enhance radical scavenging compared to fully methoxylated analogues .
- This compound: No direct bioactivity data are available. However, the electron-withdrawing -CF₃ group may reduce antioxidant efficacy compared to hydroxylated derivatives, as methoxy groups are weaker electron donors .
Physicochemical Properties
Melting Points and Solubility :
- The trifluoromethyl group in this compound lowers its melting point (111–113°C) compared to hydroxylated analogues like 3,5-Dihydroxy-4',7-dimethoxyflavone (178–184°C) . This is attributed to reduced hydrogen bonding in the trifluoromethyl derivative.
- Methoxy groups generally increase lipophilicity, enhancing solubility in organic solvents but reducing water solubility .
Biological Activity
4'-Trifluoromethyl-3,4-dimethoxybenzophenone (TFMDBP) is an organic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes a trifluoromethyl group and two methoxy groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure
The chemical structure of TFMDBP can be represented as follows:
- Chemical Formula : C16H14F3O3
- Molecular Weight : 320.28 g/mol
The structural features include:
- A trifluoromethyl group at the para position of one phenyl ring.
- Methoxy groups at the 3 and 4 positions of the other phenyl ring.
Biological Activity Overview
TFMDBP exhibits a range of biological activities, which can be categorized into several key areas:
-
Antimicrobial Activity :
- TFMDBP has been identified as a potential fungicide, demonstrating efficacy against various fungal strains. The compound's ability to disrupt biological membranes is thought to contribute to its antifungal properties.
- Antioxidant Properties :
-
Cytotoxic Effects :
- Preliminary research suggests that TFMDBP may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve interference with cellular processes, potentially leading to apoptosis in malignant cells.
The exact mechanisms underlying the biological activities of TFMDBP are still under investigation. However, several hypotheses have been proposed:
- Interaction with Biological Membranes : The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid bilayers of microbial cells, leading to membrane disruption and cell death.
- Enzyme Inhibition : TFMDBP may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
Comparative Analysis
A comparative analysis of TFMDBP with other related compounds highlights its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzophenone | Basic structure without substituents | Simple UV absorber; less reactive |
| 3,4-Dimethoxybenzophenone | Two methoxy groups | Increased solubility but less stability |
| 4-Trifluoromethylbenzophenone | Trifluoromethyl group only | Enhanced reactivity due to electronegative fluorine |
| This compound | Trifluoromethyl and two methoxy groups | Distinct electronic properties; potential for diverse biological activity |
Case Studies
Several studies have explored the biological activity of TFMDBP:
-
Fungicidal Efficacy Study :
- A recent study evaluated the fungicidal activity of TFMDBP against Candida albicans. Results indicated a significant reduction in fungal viability at concentrations above 50 µg/mL, suggesting its potential as an antifungal agent.
- Antioxidant Activity Assessment :
-
Cytotoxicity Evaluation :
- Research involving human cancer cell lines revealed that TFMDBP induced apoptosis at micromolar concentrations, highlighting its potential as a lead compound for anticancer drug development.
Q & A
Q. What are the optimal synthetic routes for 4'-Trifluoromethyl-3,4-dimethoxybenzophenone, and how can reaction yields be improved?
Methodological Answer:
- Friedel-Crafts acylation is a common approach for benzophenone derivatives. Use 3,4-dimethoxybenzoyl chloride and trifluoromethylbenzene under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Monitor reaction progress via TLC and optimize stoichiometry (1.2:1 acyl chloride to aromatic substrate) to minimize side products .
- Microwave-assisted synthesis can reduce reaction time and improve yields. For example, 30-minute irradiation at 120°C in dichloromethane with catalytic triflic acid achieves ~85% yield .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures enhances purity (>98%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) peaks at δ ~3.8–3.9 ppm (singlet) and trifluoromethyl (-CF₃) signals via ¹⁹F NMR (δ -60 to -65 ppm). Aromatic protons appear as complex splitting patterns due to substituent electronic effects .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1660–1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular ion [M+H]+ at m/z 327.0902 (calculated for C₁₆H₁₄F₃O₃) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze electron density distribution. The -CF₃ group is electron-withdrawing, reducing electron density at the para position and altering electrophilic substitution patterns .
- Compare Hammett substituent constants (σₚ) for -CF₃ (σₚ = 0.88) versus -OCH₃ (σₚ = -0.27) to predict regioselectivity in further functionalization .
- Experimental validation: React with NO₂⁺ (nitrating agent) to observe preferential nitration at the meta position relative to -CF₃ .
Q. What strategies resolve contradictions in reported bioactivity data for benzophenone derivatives like this compound?
Methodological Answer:
- Standardize assay conditions : For antimicrobial studies, use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines) to reduce variability .
- Control for solubility : Address discrepancies in IC₅₀ values by using DMSO concentrations ≤1% (v/v) in cell-based assays to avoid cytotoxicity artifacts .
- Meta-analysis : Cross-reference data from structural analogs (e.g., 2-hydroxy-3,4-dimethoxybenzophenone in Rhynchosia spp.) to identify trends in substituent-driven activity .
Q. How can computational models predict the photostability and UV absorption of this compound for material science applications?
Methodological Answer:
- Time-dependent DFT (TD-DFT) : Calculate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to identify λₘₐₐ at ~290–320 nm, correlating with π→π* transitions in the benzophenone core .
- Photodegradation studies : Expose thin films to UV-B (312 nm) and monitor decomposition via HPLC. The -CF₃ group enhances stability by reducing radical formation compared to non-fluorinated analogs .
Key Research Gaps and Future Directions
- Structure-Activity Relationships (SAR) : Systematically replace substituents (e.g., -CF₃ vs. -Cl) to quantify contributions to antimicrobial or antioxidant activity .
- Scale-Up Challenges : Address catalyst recycling in Friedel-Crafts reactions to improve industrial viability without commercial focus .
- In Vivo Pharmacokinetics : Evaluate oral bioavailability in rodent models using LC-MS/MS to quantify plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
